3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a synthetic compound belonging to the indeno[1,2-c]pyridazin-5-one family. These compounds are of significant interest in medicinal chemistry due to their various biological activities, particularly as inhibitors of monoamine oxidase B (MAO-B) [ [] ]. MAO-B is an enzyme involved in the breakdown of neurotransmitters like dopamine and serotonin in the brain. Inhibition of MAO-B can increase the levels of these neurotransmitters, making indeno[1,2-c]pyridazin-5-one derivatives potentially useful for treating neurological disorders like Parkinson's disease.
A detailed protocol for the synthesis of a series of indeno[1,2-c]pyridazin-5-ones, including the 3-(2,4-dichlorophenyl) derivative, is described in the paper "Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs" [ [] ].
3-(2,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one acts as a reversible inhibitor of MAO-B [ [] ]. This means that it binds to the enzyme in a non-covalent manner, preventing the breakdown of neurotransmitters like dopamine. The precise mechanism of binding and inhibition likely involves interactions between the dichlorophenyl moiety of the molecule and specific amino acid residues within the active site of the MAO-B enzyme.
Studies on substituted 3-phenyl-5H-indeno[1,2-c]pyridazin-5-ones, including the 3-(2,4-dichlorophenyl) derivative, have shown that increasing lipophilicity enhances MAO-B inhibitory activity [ [] ]. This suggests that the 2,4-dichlorophenyl group contributes significantly to the lipophilic character of the molecule, influencing its interaction with the MAO-B enzyme.
The primary application of 3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, as suggested by the available research, is as a potential therapeutic agent for neurological disorders associated with dopamine deficiency, such as Parkinson's disease. Its ability to selectively inhibit MAO-B [ [] ] makes it a promising candidate for further development as a drug that could help manage the symptoms of these conditions.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: